molecular formula C9H10ClNO2S B3233699 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide CAS No. 1353952-33-6

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Cat. No. B3233699
CAS RN: 1353952-33-6
M. Wt: 231.70 g/mol
InChI Key: ZHPCZZNTQOBPPL-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a chemical compound that has received attention in scientific research due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in inflammation and oxidative stress. It may also work by modulating certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase apoptosis and cell cycle arrest. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a potentially useful compound for studying various diseases and biological processes. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its biological activities. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to optimize its solubility and bioavailability for better efficacy in lab experiments.

Scientific Research Applications

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has been studied for its potential use in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPCZZNTQOBPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194268
Record name Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353952-33-6
Record name Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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